METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE
Overview
Description
METHYL 2-{[3-({3-[2-(METHOXYCARBONYL)ANILINO]-3-OXOPROPYL}SULFANYL)PROPANOYL]AMINO}BENZOATE is a useful research compound. Its molecular formula is C22H24N2O6S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 2,2'-{thiobis[(1-oxo-3,1-propanediyl)imino]}dibenzoate is 444.13550766 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Synthesis Methods
A one-pot synthesis of 2-methylthio-1,3-oxazoles demonstrates the application of similar compounds through cyclocondensation reactions. This method highlights the reagent's utility in facilitating high selectivity and introducing diverse substitutions in the heterocyclic ring, showcasing its versatility in organic synthesis (Alvarez-Ibarra et al., 1989).
Catalysis and Reaction Mechanisms
The reactivity of dimethyl N,N'-ethylenebis(thiobenzimidate) and related compounds has been explored, revealing insights into the structure and behavior of these molecules in reactions. Their characterization has laid the groundwork for understanding the mechanisms underlying their reactivity and potential catalytic applications (Ewin & Hill, 1979).
Polymerization and Material Synthesis
The radical copolymerization of thionolactones with acrylates and other monomers to create copolymers containing backbone thioesters indicates a promising route for developing advanced degradable polymers. This application demonstrates the compound's potential in the synthesis of environmentally friendly materials (Bingham & Roth, 2018).
Antimicrobial Studies
Synthesis of novel compounds with potential antimicrobial properties, including bis-[1,3,4]thiadiazole and bis-thiazole derivatives, highlights another significant area of research application. These studies provide a foundation for developing new antimicrobial agents to combat various pathogens (Kheder & Mabkhot, 2012).
Corrosion Inhibition
Explorations into the effectiveness of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments reveal the potential of related chemical structures in protecting industrial materials. Such research underscores the importance of these compounds in extending the life of metals exposed to corrosive agents (Hu et al., 2016).
Properties
IUPAC Name |
methyl 2-[3-[3-(2-methoxycarbonylanilino)-3-oxopropyl]sulfanylpropanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-29-21(27)15-7-3-5-9-17(15)23-19(25)11-13-31-14-12-20(26)24-18-10-6-4-8-16(18)22(28)30-2/h3-10H,11-14H2,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZWMOJDOFNRGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCSCCC(=O)NC2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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